molecular formula C13H16N4O2 B2982075 5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2415463-21-5

5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2982075
CAS RN: 2415463-21-5
M. Wt: 260.297
InChI Key: QOXYNIJQFZXJSZ-UHFFFAOYSA-N
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Description

The compound “5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one” belongs to the family of Pyrazolo[1,5-a]pyrimidines . These are N-heterocyclic compounds that have a significant impact in medicinal chemistry and material science due to their photophysical properties . They are known for their anticancer potential and enzymatic inhibitory activity .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been synthesized through various pathways developed by researchers . These pathways allow for the preparation and post-functionalization of this functional scaffold . The synthesis of these derivatives has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .

properties

IUPAC Name

5-(3-oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-12(15-6-1-2-7-15)4-8-16-9-10-17-11(13(16)19)3-5-14-17/h3,5,9-10H,1-2,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXYNIJQFZXJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCN2C=CN3C(=CC=N3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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